![molecular formula C6H10O4 B3427831 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid CAS No. 62075-55-2](/img/structure/B3427831.png)
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Overview
Description
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the reaction of glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1. Chiral Building Blocks
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is utilized as a chiral building block for synthesizing various complex molecules. It can be transformed into methyl esters that serve as precursors for biologically active compounds.
- Example : Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used to synthesize (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate, which is significant in medicinal chemistry .
2. Synthesis of Tetrahydrofuran Derivatives
The compound acts as a precursor for tetrahydrofuran derivatives, which are important in the synthesis of various pharmaceuticals.
- Case Study : The synthesis of the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin, was achieved using (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as a starting material .
Applications in Biochemical Research
1. Glycerol Metabolism Studies
The compound has been employed as a probe to study glycerol metabolism in microorganisms such as Streptomyces cattleya. This application is crucial for understanding metabolic pathways and the development of biofuels.
2. Enzymatic Reactions
Research has demonstrated the use of this compound in lipase-mediated desymmetrization reactions to produce monoacylglycerols (MAGs), which are important intermediates in lipid chemistry .
Development of Bio-Based Solvents
A notable application of this compound is its role in developing bio-based solvents. Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate has been studied as an alternative aprotic solvent with lower toxicity and environmental impact compared to traditional solvents.
Case Study Highlights:
- Bio-based Solvent Development : The case study outlined a methodology for creating new bio-based solvents using this compound. It emphasized the importance of evaluating Hansen solubility parameters and toxicity measurements to ensure functional proficiency and safety .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the reactive carboxylic acid group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound acts as a substrate that undergoes electron transfer to form oxidized products.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid: Contains an additional carboxylic acid group, which can lead to different reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Similar structure but with a different ring size, affecting its chemical properties and reactivity.
Uniqueness: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific ring structure and the presence of a single carboxylic acid group, which provides a balance of reactivity and stability. This makes it a versatile compound in various chemical syntheses and industrial applications.
Biological Activity
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 62075-55-2) is a cyclic acetal derivative that has garnered attention for its potential biological activities and applications in organic synthesis. This compound serves as a key intermediate in various chemical processes and has been studied for its interactions with biological systems.
- Molecular Formula : C₆H₁₀O₄
- Molecular Weight : 146.14 g/mol
- Density : 1.203 g/cm³
- Boiling Point : 244.15 °C at 760 mmHg
- Flash Point : 101.61 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in biochemical pathways that may affect enzyme activity or receptor binding. The compound's stereochemistry enables it to adopt different conformations, influencing its interactions and efficacy in therapeutic applications .
Case Studies and Research Findings
-
Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. The potassium salt of this compound was utilized in developing a class of arylamide inhibitors targeting colony-stimulating factor-1 receptor (CSF1R), which plays a crucial role in inflammatory responses . -
Synthesis of Bio-based Solvents
Research highlighted the use of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This study illustrated the compound's potential in developing bio-based solvents with reduced toxicity and environmental impact, showcasing its versatility beyond traditional applications . -
Synthesis of Bacterial Signal Molecules
The compound has been used as a precursor for synthesizing autoinducer (AI)-2 in bacteria, which is essential for interspecies communication among bacterial populations. This application underscores its significance in microbiological research and potential therapeutic developments .
Applications
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977665 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62075-55-2 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.